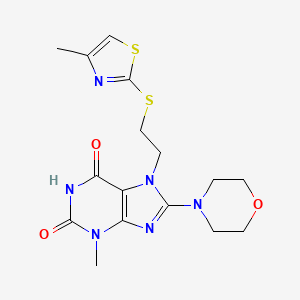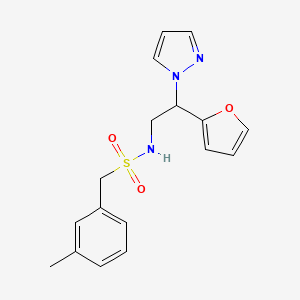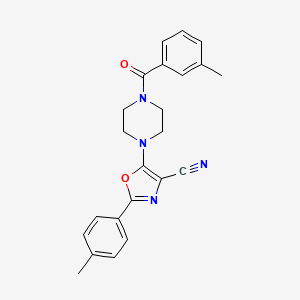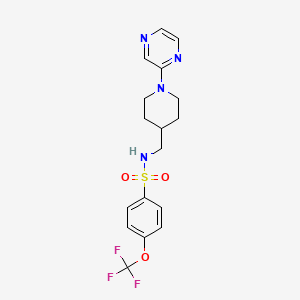
2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C16H16F3N3O2S and its molecular weight is 371.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
One application of ureido-acetamide derivatives, which includes compounds structurally related to 2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, is as non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds have been shown to display nanomolar affinity for CCKB receptors and behave as potent antagonists in functional models of brain CCKB receptor-mediated responses. Furthermore, they also exhibit high affinity for gastrin binding sites in the stomach, suggesting their potential in exploring physiological functions of CCKB receptors (Bertrand et al., 1994).
Antimicrobial Evaluation
Compounds with structures similar to this compound have been synthesized and evaluated for antimicrobial activities. These derivatives have shown varying degrees of activity against selected microbial species, highlighting their potential use in antimicrobial applications (Gul et al., 2017).
Enzyme Inhibition and Molecular Docking Studies
Derivatives of this compound have been synthesized and evaluated for enzyme inhibitory potentials against various enzymes such as acetylcholinesterase and urease. These studies, supported by molecular docking, indicate that these compounds could serve as bioactive molecules in future therapeutic applications (Riaz et al., 2020).
Corrosion Inhibition
Thiophene derivatives structurally related to this compound have been investigated for their corrosion inhibiting properties. These compounds have demonstrated efficient inhibition capabilities, suggesting their potential application in materials science, particularly in corrosion prevention (Daoud et al., 2014).
Optoelectronic Properties
Thiazole-based polythiophenes, which share structural similarities with the compound , have been synthesized and their optoelectronic properties investigated. These studies suggest potential applications in the field of materials science, particularly in the development of conducting polymers with specific optical and electronic properties (Camurlu & Guven, 2015).
Eigenschaften
IUPAC Name |
2-[4-(thiophen-2-ylmethylcarbamoylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c17-16(18,19)10-21-14(23)8-11-3-5-12(6-4-11)22-15(24)20-9-13-2-1-7-25-13/h1-7H,8-10H2,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIPXZXXMHIHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2867326.png)


![5-(3-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2867331.png)

![{Bicyclo[4.1.0]heptan-3-yl}methanamine](/img/structure/B2867334.png)
![N-(4-chlorophenethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2867339.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2867341.png)

![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2867344.png)


![N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B2867348.png)

